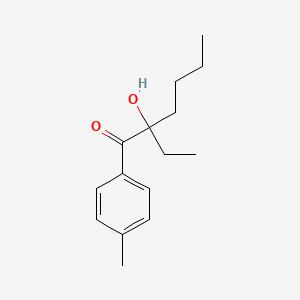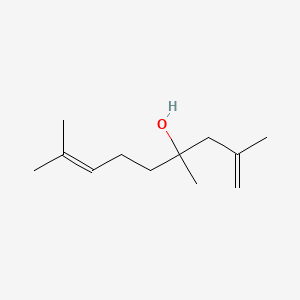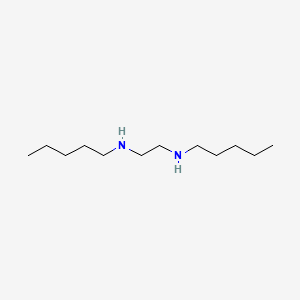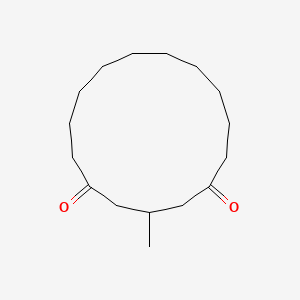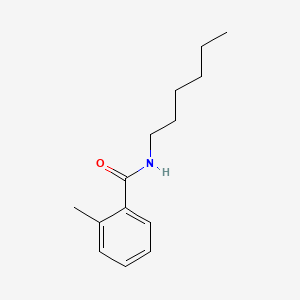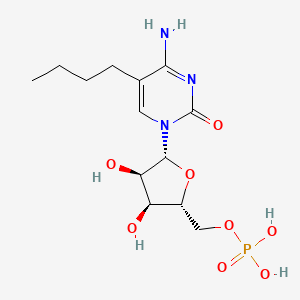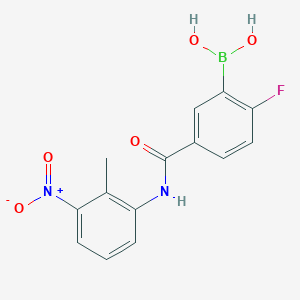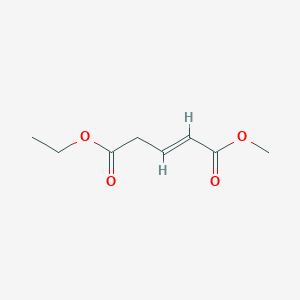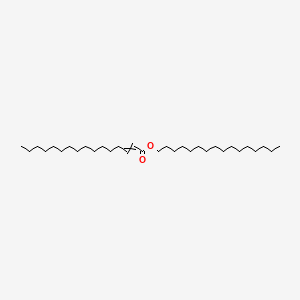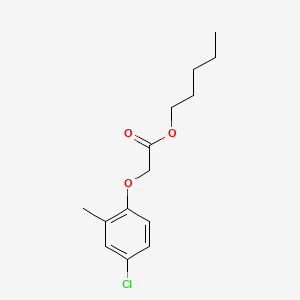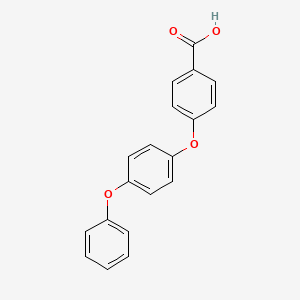
4-(4-phenoxyphenoxy)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-fenoxifenoxi)benzoico es un compuesto orgánico con la fórmula molecular C19H14O4. Es un derivado del ácido benzoico y se caracteriza por la presencia de dos grupos fenoxi unidos al núcleo del ácido benzoico. Este compuesto es conocido por sus aplicaciones en la síntesis de polímeros especiales, particularmente la poli(éter éter cetona) (PEEK), que es un polímero termoplástico de alto rendimiento.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-fenoxifenoxi)benzoico normalmente implica la oxidación de 1-(4-metilfenoxi)-4-fenoxibenceno. Este proceso se puede llevar a cabo utilizando varios agentes oxidantes en condiciones controladas. Un método común implica la ruta de sustitución nucleofílica, donde 1-(4-metilfenoxi)-4-fenoxibenceno se oxida para producir ácido 4-(4-fenoxifenoxi)benzoico .
Métodos de producción industrial
En entornos industriales, la producción de ácido 4-(4-fenoxifenoxi)benzoico a menudo implica un proceso de varios pasos. El paso inicial incluye la preparación de 1-(4-metilfenoxi)-4-fenoxibenceno mediante condensación nucleofílica a partir de materias primas como fenol, para-cresol y para-dihalobenceno. Este intermedio se oxida luego para producir el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-fenoxifenoxi)benzoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).
Sustitución: Puede participar en reacciones de sustitución nucleofílica, particularmente en presencia de bases como el hidróxido de sodio (NaOH).
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, ácido crómico.
Bases: Hidróxido de sodio.
Solventes: Tetrahidronaftaleno, polietilenglicol (PEG)-400.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados del fenol y otros ácidos benzoicos sustituidos .
Aplicaciones Científicas De Investigación
El ácido 4-(4-fenoxifenoxi)benzoico tiene una amplia gama de aplicaciones en investigación científica:
Biología: El compuesto se ha estudiado por sus interacciones con diversas moléculas biológicas y su posible uso en sistemas de administración de fármacos.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-fenoxifenoxi)benzoico implica su capacidad de experimentar reacciones de polimerización, particularmente en presencia de agentes de condensación como el pentóxido de fósforo/ácido metanosulfónico (PPMA). Esto conduce a la formación de polímeros de poli(éter éter cetona) de alto peso molecular, que exhiben excelentes propiedades mecánicas y estabilidad térmica .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-fenoxibenzoico: Similar en estructura pero carece del grupo fenoxi adicional.
Ácido 4-(fenilazo)benzoico: Contiene un grupo azo en lugar de los grupos fenoxi.
Singularidad
El ácido 4-(4-fenoxifenoxi)benzoico es único debido a sus dos grupos fenoxi, que mejoran su reactividad y lo convierten en un monómero valioso para la síntesis de polímeros de alto rendimiento como el PEEK. Esto lo distingue de otros derivados del ácido benzoico que pueden no ofrecer el mismo nivel de resistencia térmica y química .
Propiedades
Número CAS |
88049-73-4 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
4-(4-phenoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H14O4/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H,(H,20,21) |
Clave InChI |
WBPQEFPQYPXLSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



